4-Bromobenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Synonyms

Canonical SMILES

Here are some examples of its use in synthesis:

- Hydroxyl End Functionalized Polymers: 4-Bromobenzyl alcohol was utilized in the synthesis of hydroxyl end functionalized, substituted polyfluorene, a type of conductive polymer with potential applications in organic electronics [].

Organic Reactions

-Bromobenzyl alcohol can participate in various organic reactions due to its functional groups:

Oxidation

It can undergo oxidation to form 4-bromobenzaldehyde, a useful intermediate in the synthesis of various other aromatic compounds [].

Trimethylsilylation

It can be efficiently trimethylsilylated using a specific catalyst, which introduces a silyl group (Si(CH3)3) that can be further manipulated in organic synthesis [].

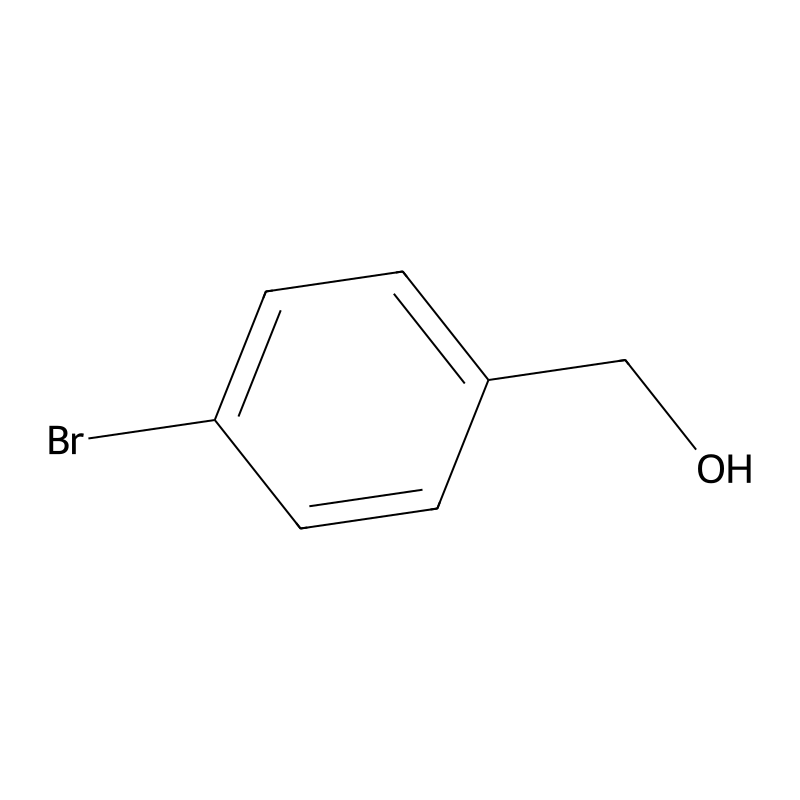

4-Bromobenzyl alcohol is a benzyl alcohol derivative with the molecular formula C7H7BrO and a molecular weight of 187.034 g/mol . It is a solid at room temperature and appears as a white to off-white crystalline powder . The compound consists of a benzene ring substituted with a bromine atom at the para position and a hydroxymethyl group (-CH2OH) .

The chemical structure of 4-bromobenzyl alcohol features:

- A benzene ring

- A bromine atom at the para position (opposite to the hydroxymethyl group)

- A hydroxymethyl group (-CH2OH) attached to the benzene ring

This compound belongs to the class of organic compounds known as benzyl alcohols, which are characterized by the phenylmethanol substructure .

- Oxidation: The primary alcohol group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid.

- Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as -OH, -NH2, or -CN groups.

- Esterification: The alcohol group can react with carboxylic acids to form esters.

- Etherification: The alcohol group can undergo condensation reactions to form ethers.

- Dehydration: Under acidic conditions, it can undergo dehydration to form 4-bromostyrene.

While specific biological activities of 4-bromobenzyl alcohol are not extensively documented in the provided search results, it is important to note that benzyl alcohol derivatives often exhibit various biological properties. These may include:

- Antimicrobial activity

- Antioxidant properties

- Potential enzyme inhibition

Several methods can be employed to synthesize 4-bromobenzyl alcohol:

- Reduction of 4-bromobenzoic acid: This method involves the use of 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane and subsequent hydrolysis .

- Reduction of 4-bromobenzaldehyde: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Bromination of benzyl alcohol: Direct bromination of benzyl alcohol at the para position.

- Grignard reaction: Starting from 4-bromobenzaldehyde and methylmagnesium bromide, followed by hydrolysis.

One specific synthesis route described in the search results involves a two-stage process:

Stage 1: Reaction of 4-bromobenzoic acid with 4,4,5,5-tetramethyl-[1,3,2]-dioxaboralane at 20°C for 12 hours under inert atmosphere.

Stage 2: Treatment with silica gel in methanol at 50°C for 3 hours .

This method reportedly yields 93% of the desired product.

4-Bromobenzyl alcohol finds applications in various fields:

- Organic synthesis: As a building block for more complex organic compounds.

- Pharmaceutical industry: Potential precursor in drug synthesis.

- Material science: Used in the development of specialty polymers and materials.

- Research: Employed as a reagent in chemical and biochemical studies.

- Fragrance industry: Possible use as an intermediate in the production of aromatic compounds.

- Hydrogen bonding: The hydroxyl group can participate in hydrogen bonding with other molecules.

- π-π interactions: The aromatic ring can engage in π-π stacking with other aromatic systems.

- Halogen bonding: The bromine atom may participate in halogen bonding interactions.

Further research is needed to fully elucidate the interaction profile of 4-bromobenzyl alcohol with biological systems and other chemical entities.

Similar Compounds: Comparison and Uniqueness

4-Bromobenzyl alcohol shares structural similarities with several other compounds:

- Benzyl alcohol

- 4-Chlorobenzyl alcohol

- 4-Fluorobenzyl alcohol

- 4-Iodobenzyl alcohol

- 3-Bromobenzyl alcohol

- 2-Bromobenzyl alcohol

The uniqueness of 4-bromobenzyl alcohol lies in its specific combination of the bromine substituent at the para position and the hydroxymethyl group. This arrangement influences its reactivity, physical properties, and potential applications.

Compared to benzyl alcohol, 4-bromobenzyl alcohol exhibits:

- Higher molecular weight

- Lower water solubility (2200 mg/L at 20°C for 4-bromobenzyl alcohol vs. higher solubility for benzyl alcohol)

- Different reactivity patterns due to the presence of the bromine atom

The presence of bromine in 4-bromobenzyl alcohol, as opposed to other halogens in similar compounds, imparts unique characteristics:

- Bromine is a good leaving group, facilitating certain reactions

- The C-Br bond is weaker than C-F or C-Cl bonds, affecting reactivity

- Bromine's size and electronegativity influence the compound's electronic properties

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (57.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant